molecular formula C16H12ClF3N2O B4745623 N-[2-chloro-5-(trifluoromethyl)phenyl]-1-indolinecarboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-indolinecarboxamide

Cat. No.: B4745623
M. Wt: 340.73 g/mol
InChI Key: VORYLWUKVGASLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-indolinecarboxamide is a chemical compound that is widely used in scientific research. It is commonly known as ML141 and is a selective and potent inhibitor of the Rho family of GTPases. This compound has been extensively studied for its role in various biological processes, including cell migration, proliferation, and differentiation.

Mechanism of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-indolinecarboxamide works by selectively inhibiting the Rho family of GTPases. These GTPases are critical for the regulation of various biological processes, including cell migration, proliferation, and differentiation. By inhibiting these GTPases, this compound disrupts these processes, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell migration, proliferation, and differentiation, making it a valuable tool for studying the underlying mechanisms of various diseases. It has also been shown to affect the cytoskeleton, leading to changes in cellular morphology.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-indolinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the Rho family of GTPases, making it a valuable tool for studying the underlying mechanisms of various diseases. It is also relatively easy to synthesize, making it readily available for use in scientific research. However, there are also limitations to its use. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, its potency can make it difficult to use at low concentrations, which can be necessary for some experiments.

Future Directions

There are several future directions for the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-indolinecarboxamide in scientific research. One direction is the development of more selective inhibitors of the Rho family of GTPases. This could help to reduce off-target effects and improve the interpretation of experimental results. Another direction is the use of this compound in the development of new therapies for various diseases, including cancer and neurological disorders. Finally, there is a need for further research into the underlying mechanisms of this compound, including its effects on the cytoskeleton and cellular morphology.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-indolinecarboxamide has been widely used in scientific research due to its ability to selectively inhibit the Rho family of GTPases. These GTPases play a critical role in various biological processes, including cell migration, proliferation, and differentiation. By inhibiting these GTPases, this compound has been shown to affect these biological processes, making it a valuable tool for studying the underlying mechanisms of various diseases, including cancer and neurological disorders.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N2O/c17-12-6-5-11(16(18,19)20)9-13(12)21-15(23)22-8-7-10-3-1-2-4-14(10)22/h1-6,9H,7-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORYLWUKVGASLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.